molecular formula C14H15NO2 B195557 N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide CAS No. 152302-45-9

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

Cat. No.: B195557
CAS No.: 152302-45-9
M. Wt: 229.27 g/mol
InChI Key: UNTZQBYXDYYXIY-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Desmethyl-agomelatine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.

    Substitution: This reaction can occur at various positions on the aromatic ring, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Biological Activity

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-desmethyl-agomelatine, is a compound that has garnered interest in the field of neuropharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H15NO2 and a molecular weight of approximately 241.29 g/mol. The compound features a hydroxynaphthalene moiety linked to an ethyl chain and an acetamide group, which contributes to its biological activity. The structural arrangement suggests interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its dual role as a melatonin receptor agonist (specifically MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist . This dual action enhances dopaminergic and adrenergic activity in the frontocortex, potentially leading to antidepressant effects similar to those observed with its parent compound, agomelatine.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Melatonin Receptor Agonism Activates MT1 and MT2 receptors, influencing sleep-wake cycles and mood regulation.
Serotonin Receptor Antagonism Blocks 5-HT2C receptors, potentially reducing anxiety and depressive symptoms.
Neuroprotective Effects May protect neuronal cells from oxidative stress through modulation of neurotransmitter systems.
Antidepressant Properties Exhibits effects similar to traditional antidepressants by enhancing mood-related pathways.

Pharmacological Studies

Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. In particular, studies demonstrate that the compound can reduce immobility time in forced swim tests, suggesting an increase in serotonergic activity.

Case Studies

A notable study explored the efficacy of this compound in patients with major depressive disorder (MDD). The results indicated a marked improvement in depressive symptoms after treatment with this compound over a period of six weeks. Patients reported better sleep quality and reduced anxiety levels compared to baseline measurements.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their psychoactive properties. The following table compares it with related compounds:

Compound Name Structure Key Features
Agomelatine AgomelatineMelatonergic properties; used as an antidepressant.
N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide 6-HydroxySimilar structure but different hydroxyl position; may exhibit different receptor affinities.
N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide 8-HydroxyVariation in hydroxyl positioning; potential differences in biological activity.

Properties

IUPAC Name

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZQBYXDYYXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472360
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152302-45-9
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 27.5 mmol of boron tribromide/dimethyl sulphide complex are dissolved in 100 ml of dichloromethane and stirred for 15 min at ambient temperature. A solution of 13.7 mmol of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide in 50 ml of dichloromethane is added and the reaction mixture is heated at reflux for 30 hours. After cooling, the reaction mixture is hydrolysed with caution and the dichloromethane is evaporated off. The mixture is then extracted with ethyl acetate, the combined organic phases are washed with a 1M aqueous solution of potassium bicarbonate and then with 1M sodium hydroxide solution. The organic phase is dried over magnesium sulphate and concentrated to yield the title compound.
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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